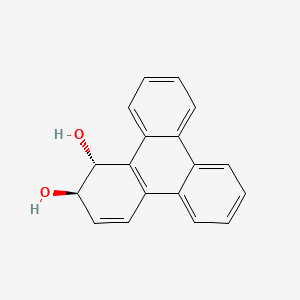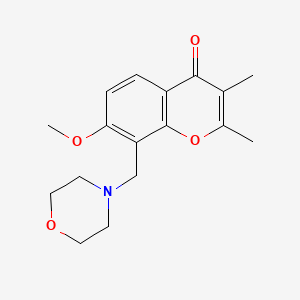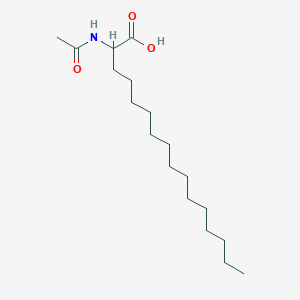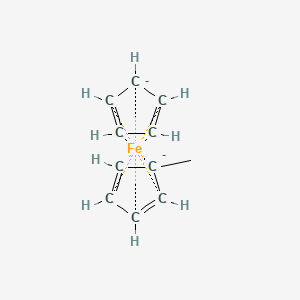
Prop-2-en-1-yl 4-amino-3-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-en-1-yl 4-amino-3-hydroxybenzoate is an organic compound with the molecular formula C10H11NO3 It is an ester derivative of 4-amino-3-hydroxybenzoic acid, where the carboxylic acid group is esterified with prop-2-en-1-ol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl 4-amino-3-hydroxybenzoate can be synthesized through the esterification of 4-amino-3-hydroxybenzoic acid with prop-2-en-1-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of environmentally benign solvents may be considered to reduce the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-en-1-yl 4-amino-3-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to form an amine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Prop-2-en-1-yl 4-amino-3-hydroxybenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Prop-2-en-1-yl 4-amino-3-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial activity may result from its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Prop-2-en-1-yl 4-hydroxybenzoate: Similar structure but lacks the amino group.
Prop-2-en-1-yl 3-amino-4-hydroxybenzoate: Similar structure with different positions of the amino and hydroxyl groups.
Prop-2-en-1-yl 4-amino-3-methoxybenzoate: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
Prop-2-en-1-yl 4-amino-3-hydroxybenzoate is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H11NO3 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
prop-2-enyl 4-amino-3-hydroxybenzoate |
InChI |
InChI=1S/C10H11NO3/c1-2-5-14-10(13)7-3-4-8(11)9(12)6-7/h2-4,6,12H,1,5,11H2 |
Clave InChI |
JIRCSZFJNFUJRM-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)C1=CC(=C(C=C1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate](/img/structure/B13750504.png)




